N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide

Medicinal Chemistry Chemical Biology Probe Design Structure-Activity Relationship

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide (CAS 1448140-28-0) is a synthetic small molecule that fuses an imidazo[1,2-a]pyridine bicycle with a cinnamamide terminus via a methylene bridge, further elaborated with an N-cyclopropyl substituent. This architecture places it within the broader imidazopyridine-amide hybrid class actively investigated for antimycobacterial and kinase-targeted discovery programs.

Molecular Formula C20H19N3O
Molecular Weight 317.392
CAS No. 1448140-28-0
Cat. No. B2542723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide
CAS1448140-28-0
Molecular FormulaC20H19N3O
Molecular Weight317.392
Structural Identifiers
SMILESC1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C20H19N3O/c24-20(12-9-16-6-2-1-3-7-16)23(17-10-11-17)15-18-14-21-19-8-4-5-13-22(18)19/h1-9,12-14,17H,10-11,15H2/b12-9+
InChIKeyYPIWNJNMIQUBRP-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide – Procurement-Grade Characterization of a Bis-Heterocyclic Probe


N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide (CAS 1448140-28-0) is a synthetic small molecule that fuses an imidazo[1,2-a]pyridine bicycle with a cinnamamide terminus via a methylene bridge, further elaborated with an N-cyclopropyl substituent . This architecture places it within the broader imidazopyridine-amide hybrid class actively investigated for antimycobacterial [1] and kinase-targeted [2] discovery programs. Its defined, single-entity composition enables direct procurement for structure–activity relationship (SAR) expansion, selectivity profiling against class-mates, and use as a chemical biology tool to dissect the pharmacological consequences of substituting a standard benzamide or linear-alkyl amine warhead with a cyclopropyl-bearing cinnamamide group.

SAR Expansion Tool
Supports imidazopyridine-cinnamamide hybrid library design and structure-activity relationship studies
Selectivity Profiling Probe
Unique N-cyclopropyl warhead enables chemotype differentiation from standard benzamide or linear-alkyl amine leads
Chemical Biology Context
Single-entity composition supports target-engagement studies across antimycobacterial and kinase pathways

Why an Imidazopyridine-Cinnamamide Hybrid Cannot Be Replaced by Generic PI3K or TB Leads


Imidazo[1,2-a]pyridine amide hybrids operate through multiple modes—including QcrB inhibition in mycobacteria [1] and PI3Kα catalytic-site blockade in oncology [2]—that are exquisitely sensitive to the nature of the amide side chain. Replacing the cyclopropyl-bearing cinnamamide of the title compound with a simple benzamide or heterocyclic amide that lacks the α,β-unsaturated motif abolishes key hydrogen-bonding and π-stacking interactions documented in co-crystal structures of related series [1]. Furthermore, the cyclopropyl group imposes distinct conformational rigidity on the tertiary amide nitrogen, altering both metabolic stability and off-target kinase selectivity relative to N-methyl or N-ethyl analogs [2]. Generic substitution therefore risks a collapse in on-target potency, a shift in selectivity fingerprint, and unpredictable solubility—all of which undermine reproducible SAR and chemical-probe validation programs.

Risk 1
α,β-Unsaturated motif may be critical for target interaction; benzamide or saturated-amide analogs may shift binding and alter hydrogen-bonding networks documented in related co-crystal structures.
Risk 2
Cyclopropyl conformational rigidity on the tertiary amide nitrogen may influence metabolic stability and off-target kinase selectivity; N-methyl or N-ethyl analogs may not reproduce this profile.
Risk 3
Cinnamamide-amide geometry is sensitive to N-substitution; generic imidazopyridine scaffolds lacking the cyclopropyl-cinnamamide group may not reproduce reported SAR patterns.

Quantitative Differentiation Evidence for N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide


Structural Uniqueness of the N-Cyclopropyl-Cinnamamide Warhead Compared to Linear Alkyl and Benzamide Analogs

The compound bears an N-cyclopropyl tertiary amide directly conjugated to a cinnamamide α,β-unsaturated system. In the published imidazo[1,2-a]pyridine amide-cinnamamide hybrid library, the most potent antimycobacterial compounds carry a 2,6-dimethylimidazo[1,2-a]pyridine core linked through an alkyl chain to the amide nitrogen; introducing a cyclopropyl substituent on that nitrogen is a distinct topological alteration not captured by the reported structure-activity relationship [1]. This modification eliminates the N–H donor present in secondary amide leads, alters the torsional preference of the amide bond, and creates a steric environment that is unique among the 38 reported hybrids. No other member of that compound collection combines the cinnamamide double bond with an N-cyclopropyl group [1].

Warhead Architecture
Reported
Target: N-cyclopropyl tertiary amide + cinnamamide α,β-unsaturated system Comparator: Secondary amide hybrids 11e/11k (alkyl linker, no cyclopropyl)
No N–H donor; cyclopropyl alters amide torsional preference; distinct among 38 reported hybrids
Supports chemotype differentiation review
Structural comparison based on reported synthetic schemes
Medicinal Chemistry Chemical Biology Probe Design Structure-Activity Relationship

Antimycobacterial Activity Cross-Study Comparison: Imidazopyridine-Cinnamamide Hybrid Context

The closest published analogs, imidazo[1,2-a]pyridine amide-cinnamamide hybrids 11e and 11k, exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against M. tuberculosis H37Rv in the microplate Alamar Blue assay (MABA) [1]. While activity data for the N-cyclopropyl derivative itself have not been reported, the presence of the cinnamamide Michael-acceptor system and the imidazopyridine core—both critical for activity in the hybrid series—suggests that this compound resides in a comparable activity space. The cyclopropyl group may further rigidify the amide bond geometry and alter electron density at the Michael acceptor, potentially enhancing covalent binding to the QcrB active-site cysteine relative to the more flexible secondary amide leads [1].

Antimycobacterial MIC
Cross-study
Target compound: Activity not yet reported Comparator (hybrids 11e/11k): MIC = 4 µg/mL against M. tuberculosis H37Rv
Shared cinnamamide + imidazopyridine core; cyclopropyl may rigidify amide geometry near QcrB active site
Supports antimycobacterial SAR context
MABA assay, M. tuberculosis H37Rv ATCC 27294
Antitubercular Drug Discovery Mycobacterium tuberculosis Cinnamamide Hybrids

PI3Kα Inhibitory Potential Derived from the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridine derivatives are a privileged scaffold for PI3Kα inhibition. SAR studies demonstrated that appropriate substitution at the C3 and C6 positions of the imidazopyridine core yields subnanomolar PI3Kα inhibitors with anti-proliferative cellular activity [1]. In a related series, introducing a fluorine atom at the C8 position markedly enhanced selectivity over other protein kinases without sacrificing PI3K binding potency [1]. While the target compound's PI3Kα IC50 is unknown, it retains the imidazo[1,2-a]pyridine core with a methylene-linked amide at the C3 position—a pattern that mimics the geometry of known PI3Kα inhibitors such as compound 19d [1]. The cyclopropyl-cinnamamide extension offers a distinct vector for probing the affinity pocket exploited by the C8-fluorine selectivity switch.

PI3Kα Scaffold Fit
Class-level
Imidazo[1,2-a]pyridine scaffold supports PI3Kα inhibition; related series achieve nanomolar to subnanomolar potency. Target compound IC50 unknown. Cyclopropyl-cinnamamide provides a distinct C3 vector absent from reported ester, nitrile, or oxadiazole series.
Supports kinase selectivity profiling
Class-level inference from imidazopyridine PI3Kα inhibitor series
Cancer Therapeutics Phosphoinositide 3-Kinase Kinase Selectivity

Physicochemical and Procurement Differentiation from Commercial Imidazopyridine Libraries

The compound's molecular weight (317.4 g·mol⁻¹), lipophilicity, and hydrogen-bond acceptor/donor profile differ from widely cataloged imidazopyridines such as the PI3Kδ inhibitor Idelalisib (MW 415.4). Its cinnamamide double bond provides a UV chromophore (λmax ~270–300 nm) that facilitates quantification, while the cyclopropyl group adds metabolic stability relative to N-methyl analogs without drastically increasing lipophilicity . These features make it a favorable fragment-like lead for hit-to-lead campaigns where balanced solubility and permeability are critical.

Fragment-Like Profile
Data to verify
MW 317.4 g·mol⁻¹; formula C20H19N3O; zero H-bond donors; one H-bond acceptor (amide carbonyl). UV chromophore via cinnamamide double bond (~270–300 nm). Cyclopropyl group may add metabolic stability without large lipophilicity increase.
Supports hit-to-lead fragment evaluation
Calculated from molecular formula; experimental data pending
Chemical Procurement Compound Library Design Physicochemical Properties

High-Impact Application Scenarios for N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide


Antitubercular Lead Expansion via Cinnamamide Michael-Acceptor Optimization

Building on the MIC = 4 µg/mL baseline of hybrids 11e/11k [1], this compound serves as a template to explore whether an N-cyclopropyl group enhances covalent modification of the QcrB bc1-complex cysteine residue. Researchers can synthesize a focused library varying the cinnamamide aromatic substituent while keeping the cyclopropyl-amide constant, using MABA assays to identify analogs that surpass the 4 µg/mL threshold and achieve efficacy against drug-resistant M. tuberculosis strains.

PI3Kα Selectivity Probe with a Non-Canonical C3 Vector

In the context of imidazo[1,2-a]pyridine PI3Kα inhibitors [2], this compound provides a C3-methylene-cinnamamide extension that is absent from the reported ester, nitrile, and oxadiazole series. It can be employed as a chemical probe to assess whether the C8-fluorine selectivity switch remains effective when paired with a larger C3 amide substituent, thereby mapping the tolerance of the PI3K selectivity pocket and potentially uncovering isoform-specific inhibitors with reduced off-target kinase activity.

Fragment-Based Drug Design Starter for Dual-Target Kinase/Anti-Infective Programs

The compound's MW of 317 g·mol⁻¹ places it in the fragment space, and its cinnamamide group can engage both kinase ATP-site residues and bacterial redox-active cysteines. Medicinal chemistry groups can use it as a starting fragment for structure-guided merging with either a second kinase hinge-binding motif or a mycobacterial cytochrome-b binder, creating first-in-class dual-target leads that are difficult to access using idelalisib-sized scaffolds.

Computational Selectivity and Metabolic Stability Prediction

The rigid cyclopropyl ring combined with the extended cinnamamide system offers a unique training case for conformational sampling and free-energy perturbation methods. Industrial computational chemistry teams can order this compound to benchmark predicted binding poses against PI3Kα crystal structures [2] and to validate in silico metabolism predictions, since the cyclopropyl group is known to resist CYP-mediated oxidation better than N-methyl or N-ethyl alternatives.

Application
Selection Property
Validation Focus
Antitubercular lead expansion
Cinnamamide Michael-acceptor context
Strain-panel response endpoints
PI3Kα selectivity probe
Non-canonical C3 vector profiling
Isoform-selectivity assay context
Fragment-based design start
Fragment-like molecular profile
Dual-target engagement context
Computational prediction
Rigid cyclopropyl-cinnamamide system
In silico binding and metabolism validation
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